2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 951568-49-3
Cat. No.: VC11897811
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951568-49-3 |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-3-18-10-8-12-20(15-18)25-23(26)24(16-19-11-5-4-9-17(19)2)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
| Standard InChI Key | YCGFVOLWKPVXBV-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiadiazine core, a bicyclic system comprising a benzene ring fused to a thiadiazine ring. Key structural modifications include:
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A 3-ethylphenyl group at position 2.
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A (2-methylphenyl)methyl substituent at position 4.
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Three oxygen atoms and one sulfur atom within the heterocyclic system, contributing to its electron-deficient nature.
The IUPAC name, 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects its substitution pattern and oxidation state.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 951568-49-3 |
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C |
| InChIKey | YCGFVOLWKPVXBV-UHFFFAOYSA-N |
The compound’s density, melting point, and solubility remain uncharacterized in published literature, highlighting gaps in current knowledge.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous benzothiadiazine derivatives:
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Core Formation: Condensation of o-aminobenzenesulfonamide with carbonyl precursors to construct the benzothiadiazine ring.
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Substituent Introduction:
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3-Ethylphenyl Group: Achieved via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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(2-Methylphenyl)methyl Group: Introduced through nucleophilic substitution or reductive amination.
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Optimization Challenges
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Steric Hindrance: Bulky substituents at positions 2 and 4 may impede reaction kinetics, necessitating elevated temperatures or catalytic additives.
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Oxidation Control: Precise regulation of sulfur oxidation states is critical to avoid over-oxidation to sulfone derivatives.
Comparative Analysis with Related Compounds
The target compound’s extended aromatic system may confer unique pharmacokinetic profiles, such as prolonged half-life or altered metabolic clearance .
Future Research Directions
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In Vitro Cytotoxicity Screening: Prioritize assays against TNBC, prostate cancer, and nonmalignant cell lines to establish selectivity indices.
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Mechanistic Studies: Elucidate whether activity stems from mitochondrial complex inhibition or novel targets via proteomic profiling.
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Structural Optimization: Explore halogenation (e.g., 7-fluoro or 7-iodo) to enhance potency and solubility.
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